1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, particularly in the field of medicinal chemistry. They have been studied for their potential as protein kinase inhibitors, which are crucial in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a protein kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, particularly protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as protein kinase inhibitors.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also exhibit protein kinase inhibitory activity and have been explored for their potential as anticancer agents.
Quinazoline derivatives: Known for their role as tyrosine kinase inhibitors, these compounds have been widely studied for their anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which allows for selective inhibition of certain protein kinases, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-11-3-4-13(20-19-11)22-5-7-23(8-6-22)15-12-9-18-21(2)14(12)16-10-17-15/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCLNWNJVYSWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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